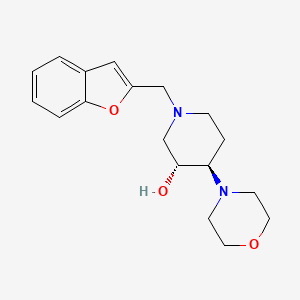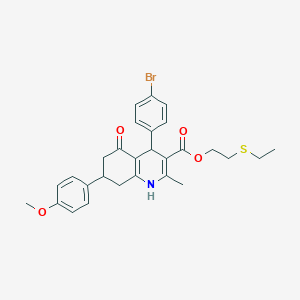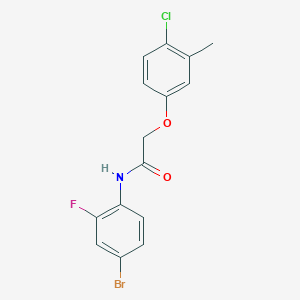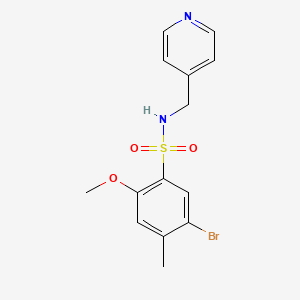
5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone, also known as AFMK, is a synthetic compound that has been studied for its potential therapeutic applications. AFMK was first synthesized in 1993 by Dr. Russel J. Reiter and his colleagues at the University of Texas Health Science Center. Since then, AFMK has been the subject of numerous scientific studies, and its potential benefits have been explored in various fields of research.
作用机制
The exact mechanism of action of 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is not fully understood, but it is believed to act primarily as an antioxidant. 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to scavenge free radicals and reduce oxidative stress, which may contribute to its therapeutic effects. Additionally, 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to modulate various signaling pathways, including the MAPK and NF-κB pathways, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone can reduce oxidative stress, inhibit inflammation, induce apoptosis in cancer cells, and reduce myocardial injury caused by ischemia-reperfusion. In vivo studies have also shown that 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone can reduce oxidative stress and inflammation, and it has been shown to have a protective effect against various diseases, including neurodegenerative diseases and cardiovascular diseases.
实验室实验的优点和局限性
5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has several advantages for lab experiments. It is a well-established compound, and its synthesis method is well-documented. 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is also relatively stable and can be stored for long periods of time. However, 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has some limitations for lab experiments. It is a synthetic compound, and its effects may not be representative of natural compounds. Additionally, 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone may have limited solubility in certain solvents, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone. One potential direction is the exploration of its potential therapeutic applications in other fields of research, such as dermatology and ophthalmology. Additionally, further studies are needed to fully understand the mechanism of action of 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone and its effects on various signaling pathways. Finally, the development of novel synthetic methods for 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone may also be an area of future research.
合成方法
5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-fluoroacetophenone with ethyl acetoacetate to form a 2-fluoro-1,3-diketone intermediate. This intermediate is then reacted with methylamine and formaldehyde to form the final product, 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone. The synthesis method of 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is well-established and has been used in numerous studies.
科学研究应用
5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been studied for its potential therapeutic applications in various fields of research, including neurology, oncology, and cardiology. 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to possess antioxidant and anti-inflammatory properties, and it has been suggested that it may have a protective effect against oxidative stress-related diseases. 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has also been studied for its potential anticancer effects, and it has been shown to induce apoptosis in cancer cells. Additionally, 5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been studied for its potential cardioprotective effects, and it has been shown to reduce myocardial injury caused by ischemia-reperfusion.
属性
IUPAC Name |
5-acetyl-4-(2-fluorophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-7-11(8(2)17)12(16-13(18)15-7)9-5-3-4-6-10(9)14/h3-6,12H,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMAGSYECUNCCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-6-methyl-4-(2-fluorophenyl)-3,4-di-hydropyrimidin-2(1h)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5121055.png)
![diisopropyl [phenyl({[(2,2,2-trichloro-1-hydroxyethyl)amino]carbonyl}oxy)methyl]phosphonate](/img/structure/B5121062.png)


![3-methyl-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5121091.png)

![3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5121109.png)



![N-(3-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5121155.png)

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methoxymethyl)piperidine](/img/structure/B5121163.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine](/img/structure/B5121169.png)